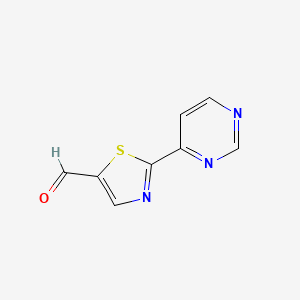![molecular formula C14H18BrF2NO B1445336 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine CAS No. 1312478-67-3](/img/structure/B1445336.png)
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine
Vue d'ensemble
Description
“1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine” is a chemical compound with the CAS Number: 1312478-67-3 . It has a molecular weight of 334.2 . This compound is a versatile material used in scientific research. Its unique structure offers numerous applications in various fields, making it an essential tool for studying molecular interactions and developing innovative solutions.
Molecular Structure Analysis
The InChI Code of this compound is 1S/C14H18BrF2NO/c15-12-2-4-13 (5-3-12)19-11-1-8-18-9-6-14 (16,17)7-10-18/h2-5H,1,6-11H2 . This code provides a specific string of characters that represent the compound’s molecular structure.It should be stored at a temperature of 28 C . The country of origin is CN .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Synthesis of 4-Substituted 3,3-Difluoropiperidines : The synthesis of 4-substituted 3,3-difluoropiperidines, which are closely related to 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine, has been explored. These compounds show potential as building blocks in medicinal chemistry. They are synthesized via a series of steps including 1,4-addition, borane reduction, lactamization, and reduction of the lactam (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).
Potential as Building Blocks in Medicinal Chemistry
- Efficient Synthesis of 3-Alkoxy-4,4-Difluoropiperidines : Another study focused on synthesizing 3-alkoxy-4,4-difluoropiperidines, which are important for their application in pharmaceutical and agrochemical chemistry. These were synthesized using morpholino-sulfur trifluoride and showed potential for selective N- and O-deprotection (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).
Application in Synthesis of Fluorinated Gamma-Amino Acids
- Synthesis of Functionalized 5,5-Difluoropiperidines : Research also includes the synthesis of functionalized 5,5-difluoropiperidines, which are valuable as building blocks in medicinal chemistry. These compounds were synthesized starting from ethyl bromodifluoroacetate, which can be linked to the bromophenol component of 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).
Antioxidant and Anticholinergic Activities
- Antioxidant and Anticholinergic Activities : Studies on bromophenol derivatives have shown significant antioxidant and anticholinergic activities. These compounds, including 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, have been synthesized and tested for their biological activities, demonstrating potential in pharmaceutical applications (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Radical Scavenging Activity
- DPPH Radical Scavenging Activity : Bromophenols isolated from marine red algae, closely related to the bromophenol component in 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine, have shown potent DPPH radical scavenging activities, indicating their potential as natural antioxidants (Li, Li, Ji, & Wang, 2008).
Antibacterial Activities
- Antibacterial Activities : Bromophenol compounds, like those related to 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine, have been shown to possess antibacterial properties. For instance, bromophenols from the marine red alga Odonthalia corymbifera displayed antimicrobial activity against various bacterial strains and fungi (Oh, Lee, Chung, Shin, Shin, Kim, & Lee, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2NO/c15-12-2-4-13(5-3-12)19-11-1-8-18-9-6-14(16,17)7-10-18/h2-5H,1,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPZYKZZOAOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


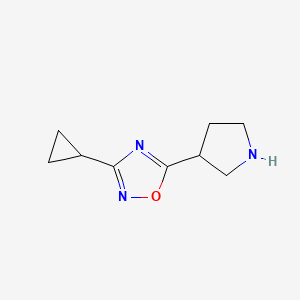
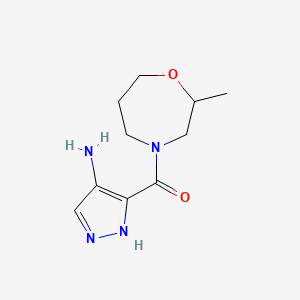
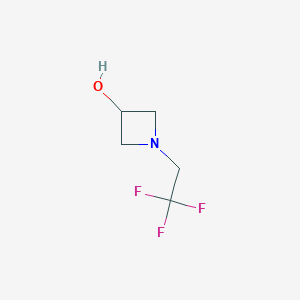
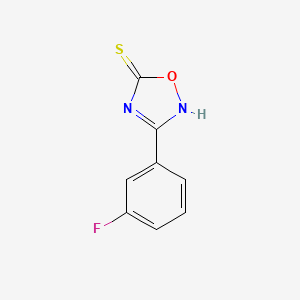
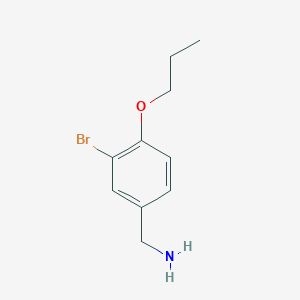
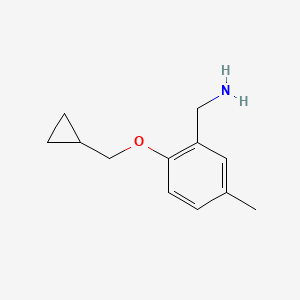
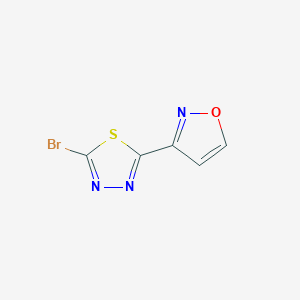
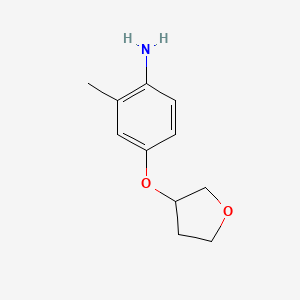
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
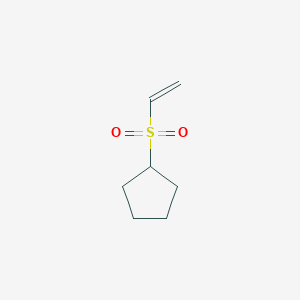
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)


